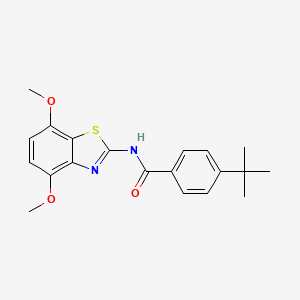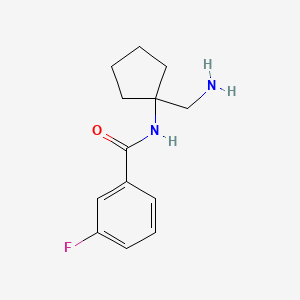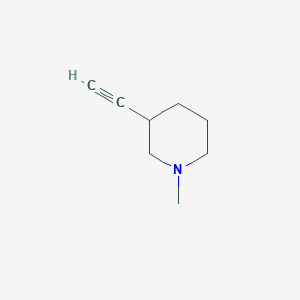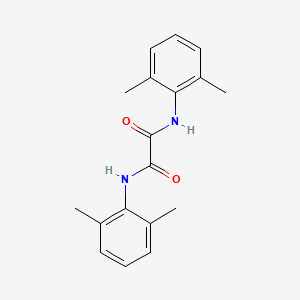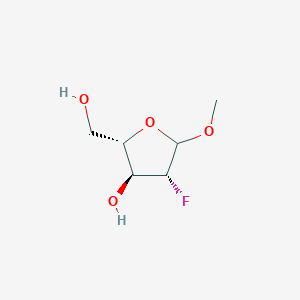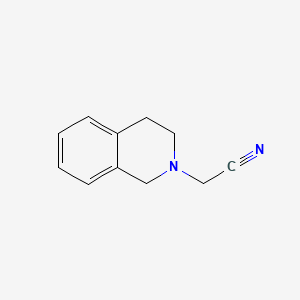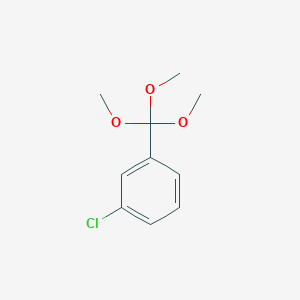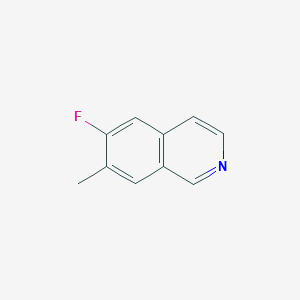
6-Fluoro-7-methylisoquinoline
Descripción general
Descripción
6-Fluoro-7-methylisoquinoline is a fluorinated isoquinoline . Fluorinated isoquinolines are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties .
Synthesis Analysis
Fluorinated isoquinolines have been synthesized using various methods . These methods can be classified into three categories :Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic aromatic heterocycle with a fluorine atom at position 6 and a methyl group at position 7 . The InChI code for this compound is 1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 .Chemical Reactions Analysis
Fluorinated isoquinolines have been synthesized using various chemical reactions . For example, one approach involves the rhodium-catalyzed oxidative cross-coupling and /N 2-C 3 cycloaddition of aldimines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 161.18 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Activity
6-Fluoro-7-methylisoquinoline and its derivatives demonstrate significant applications in antibacterial research. For instance, the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, incorporating this compound, has been found effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including quinolone-resistant strains. These compounds also exhibit substantial activity against Gram-negative bacteria, making them potential candidates for developing new antibacterial agents (Hayashi, Takahata, Kawamura, & Todo, 2002).
Antidepressant-like Action
Another significant application of this compound derivatives is in the field of neuropsychopharmacology. 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a closely related compound, has shown promising antidepressant-like effects in rodent models. Studies using animal models of stress induced by maternal separation have indicated that this compound can reverse reductions in self-care behavior, modulating glutamatergic and gamma-aminobutyric acid (GABA)ergic systems in rats (Pesarico, Rosa, Stangherlin, Mantovani, Zeni, & Nogueira, 2017).
Synthesis of Alkaloids and Other Compounds
The structural flexibility of this compound allows it to be a key intermediate in the synthesis of various complex molecules. For instance, a novel synthesis method for 7-hydroxy-6-methoxy-1-methylisoquinoline, an alkaloid, was developed using derivatives of this compound, highlighting its utility in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).
DNA Interaction Studies
Compounds like 6-carbamylmethyl-8-methyl-7(5)H-cyclopenta[f]isoquinolin-3-(2H)-one, designed based on derivatives of this compound, have been investigated for their potential to bind specifically to native deoxyribonucleic acid (DNA), indicating the role of these compounds in understanding DNA interactions and possibly in drug design (Kundu, Wright, Perlman, Hallett, & Heidelberger, 1975).
Anticancer Research
Derivatives of this compound are also being explored for their potential in anticancer therapy. For example, tetracyclic fluoroquinolones synthesized using these compounds have shown promising results as dual-acting antibacterial and anticancer agents, exhibiting antimicrobial activity and growth inhibition in cancer cell lines (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).
In Vivo Imaging Applications
Furthermore, this compound analogs have been evaluated for in vivo imaging applications. Studies have been conducted to develop 18F-labeled TSPO PET radioligands based on ER176, using fluorine-containing analogs of this compound, demonstrating their potential in imaging biomarkers of inflammation in the human brain (Lee, Siméon, Liow, Morse, Gladding, Montero Santamaria, Henter, Zoghbi, Pike, & Innis, 2022).
Mecanismo De Acción
While the specific mechanism of action for 6-Fluoro-7-methylisoquinoline is not mentioned in the search results, fluorinated isoquinolines, in general, are known to selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .
Safety and Hazards
Direcciones Futuras
Fluorinated isoquinolines have attracted a great deal of attention over the past several decades due to their potential applications in pharmaceuticals and materials . A number of fluorinated isoquinolines have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . Substantial enhancements of bioactivities have been observed with respect to some fluorinated isoquinoline derivatives in comparison with the activities of the corresponding fluorine-free compounds .
Propiedades
IUPAC Name |
6-fluoro-7-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIQEWATSYMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612149 | |
| Record name | 6-Fluoro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918491-53-9 | |
| Record name | 6-Fluoro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide](/img/structure/B3058707.png)
